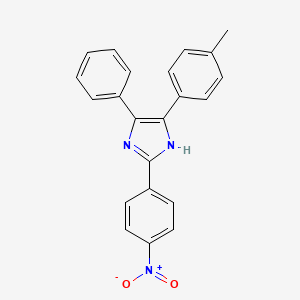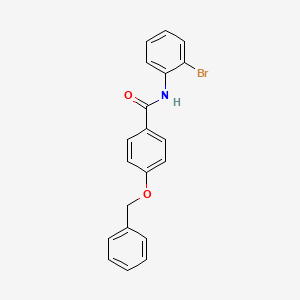![molecular formula C24H23NO5 B3656804 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B3656804.png)
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Overview
Description
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(4-cyclohexylphenyl)-2-oxoethyl with 2-(1,3-dioxoisoindol-2-yl)acetic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl and isoindolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which [2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclohexylphenyl)-2-hydroxybutanoic acid
- 2-(4-Cyclohexylphenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate
Uniqueness
What sets [2-(4-Cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-21(18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-30-22(27)14-25-23(28)19-8-4-5-9-20(19)24(25)29/h4-5,8-13,16H,1-3,6-7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUQYJZKDJNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


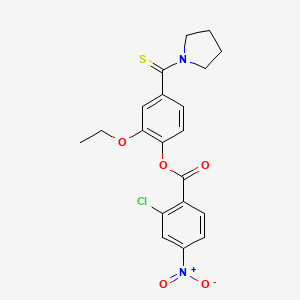
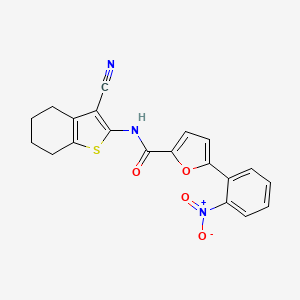
![9-[2-(benzyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3656740.png)
![3-chloro-4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3656745.png)
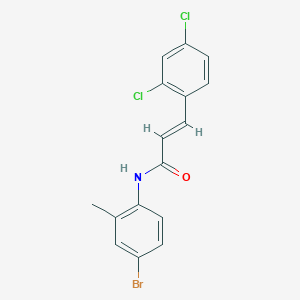
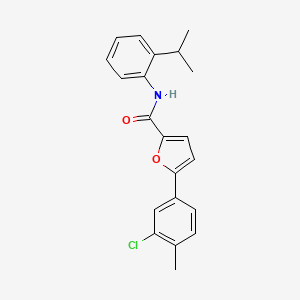
![9-[2-[(4-methylphenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3656768.png)
![3-({[(3,4-dimethylphenoxy)acetyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B3656769.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3656770.png)
![1-(2,4-dichlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3656773.png)
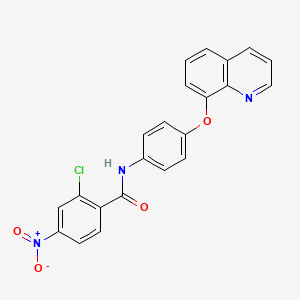
![Methyl 4-cyano-3-methyl-5-({[3-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B3656783.png)
